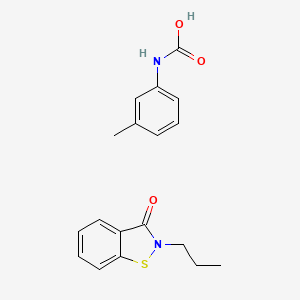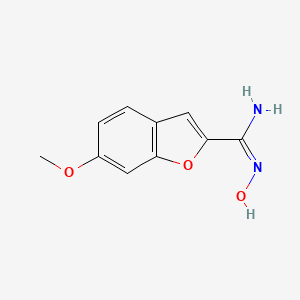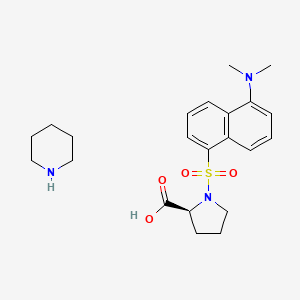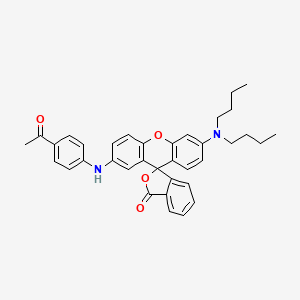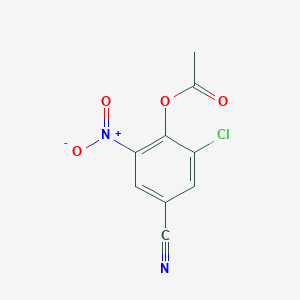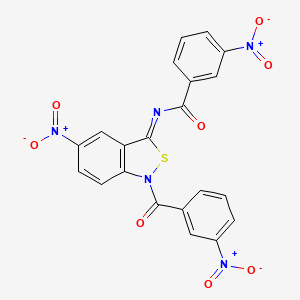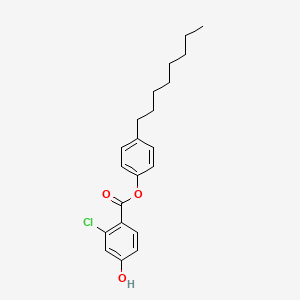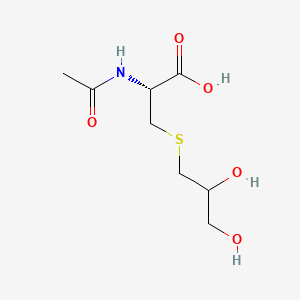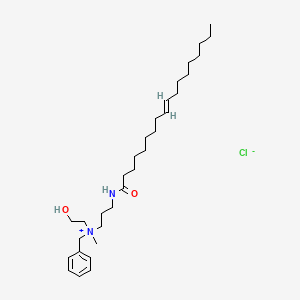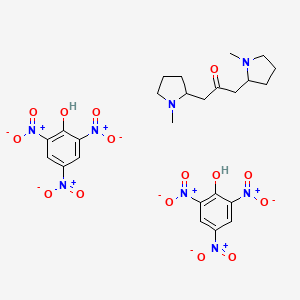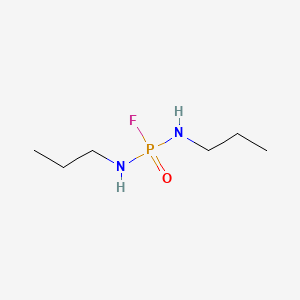![molecular formula C32H15N3O3 B12694809 Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione CAS No. 31616-64-5](/img/structure/B12694809.png)
Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione is a complex heterocyclic compound that features a unique fusion of multiple aromatic rings
準備方法
The synthesis of Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the use of copper-catalyzed intramolecular N-arylation reactions has been reported for the synthesis of similar benzimidazo compounds . Industrial production methods may involve optimizing these reactions for higher yields and purity, often employing metal catalysts and controlled reaction environments .
化学反応の分析
Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenation or nitration under specific conditions. The major products formed from these reactions depend on the reagents and conditions used, often resulting in functionalized derivatives of the original compound .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, derivatives of this compound have shown potential as anticancer agents due to their ability to interact with DNA and inhibit topoisomerase enzymes . Additionally, in materials science, this compound is explored for its optoelectronic properties, making it a candidate for organic semiconductors and light-emitting diodes .
作用機序
The mechanism by which Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione exerts its effects involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and inhibiting the activity of enzymes like topoisomerases, which are crucial for DNA replication and repair . This disruption can lead to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar compounds include benzimidazo[1,2-c]quinazolines and benzimidazo[2,1-a]isoquinolin-6(5H)-ones, which also feature fused aromatic ring systems and exhibit significant biological activities . Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione is unique due to its specific ring fusion pattern and the presence of multiple nitrogen atoms, which can enhance its binding affinity to biological targets and its electronic properties .
特性
CAS番号 |
31616-64-5 |
|---|---|
分子式 |
C32H15N3O3 |
分子量 |
489.5 g/mol |
IUPAC名 |
16,22,29-triazanonacyclo[18.13.2.02,15.05,14.07,12.017,34.022,30.023,28.031,35]pentatriaconta-1(34),2(15),3,5(14),7,9,11,17,19,23,25,27,29,31(35),32-pentadecaene-6,13,21-trione |
InChI |
InChI=1S/C32H15N3O3/c36-29-17-5-1-2-6-18(17)30(37)27-19(29)11-10-16-15-9-12-20-25-21(13-14-23(26(15)25)33-28(16)27)32(38)35-24-8-4-3-7-22(24)34-31(20)35/h1-14,33H |
InChIキー |
NEFHTDXKDJVQPK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C5=C6C(=CC=C7C6=C(C=C5)C8=NC9=CC=CC=C9N8C7=O)N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


